(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol
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Overview
Description
(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol is a chiral organic compound featuring a benzene ring substituted with an amino group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, where chiral catalysts or chiral starting materials are used to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
®-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol: The enantiomer of the compound with different stereochemistry.
4-(Aminomethyl)benzene-1,2-diol: Lacks the cyclopropyl group, leading to different chemical and biological properties.
4-(Cyclopropylmethyl)benzene-1,2-diol: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-4-(Amino(cyclopropyl)methyl)benzene-1,2-diol is unique due to its chiral nature and the presence of both amino and cyclopropylmethyl groups. These features contribute to its distinct chemical reactivity and potential for specific biological interactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(S)-amino(cyclopropyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H13NO2/c11-10(6-1-2-6)7-3-4-8(12)9(13)5-7/h3-6,10,12-13H,1-2,11H2/t10-/m0/s1 |
InChI Key |
LGSHRAOBCSDFKG-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC(=C(C=C2)O)O)N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)O)O)N |
Origin of Product |
United States |
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